molecular formula C27H19N3O2 B2645533 (E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one CAS No. 1312003-76-1

(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one

Número de catálogo: B2645533
Número CAS: 1312003-76-1
Peso molecular: 417.468
Clave InChI: PNTZSQSIGKLROG-WYMLVPIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one is a synthetic small molecule designed for oncological research, incorporating both quinoline and quinoxaline pharmacophores. These scaffolds are frequently found in compounds that inhibit key receptor tyrosine kinases (RTKs) and associated carcinogenic pathways . Its molecular structure suggests potential as a multi-kinase inhibitor for investigational use in biochemical assays. Primary Research Applications and Value: Quinoline-based molecules are prominent in targeted cancer therapy, with several FDA-approved drugs acting as inhibitors of receptors like c-Met, VEGFR, and EGFR . These receptors are pivotal in regulating critical cellular processes such as proliferation, apoptosis, and angiogenesis. The aberrant activation of their downstream signaling pathways, including Ras/Raf/MEK and PI3K/AkT/mTOR, is a hallmark of numerous cancers . Concurrently, quinoxaline derivatives have demonstrated a broad spectrum of antiproliferative effects by targeting various mechanisms, including other receptor tyrosine kinases and enzymes such as lactate dehydrogenase A (LDHA) . The hybridization of these two privileged structures in a single molecule offers a compelling approach for researching multi-targeted inhibition, which may help overcome drug resistance in advanced disease models. This product is intended for research applications only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct all necessary safety assessments and protocol approvals before use.

Propiedades

IUPAC Name

1-methyl-4-phenyl-3-[(E)-3-quinoxalin-6-ylprop-2-enoyl]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2/c1-30-23-10-6-5-9-20(23)25(19-7-3-2-4-8-19)26(27(30)32)24(31)14-12-18-11-13-21-22(17-18)29-16-15-28-21/h2-17H,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTZSQSIGKLROG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)C=CC3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)/C=C/C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Overview of Quinolinone Derivatives

Quinolinone compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The structural modifications in quinolinones can significantly influence their biological activities, making them attractive candidates for drug development.

Biological Activities

  • Anticancer Activity :
    • Quinolinone derivatives have shown promising results in inducing apoptosis in various cancer cell lines. For instance, studies indicate that certain derivatives can enhance apoptosis in MCF-7 breast cancer cells by targeting specific cellular pathways involved in cell death and proliferation .
    • The compound has been reported to exhibit significant cytotoxic effects against several cancer cell lines, including MCF-7 and HL-60 cells. The mechanism of action appears to involve the induction of DNA damage and inhibition of cell proliferation .
  • Mechanism of Action :
    • The biological activity of quinolinones often involves the modulation of key signaling pathways associated with cancer progression. For example, they may influence the expression of genes related to apoptosis and multidrug resistance .
    • The specific compound has been noted to interact with various molecular targets, leading to enhanced apoptotic signaling and reduced viability of cancer cells.

Synthesis and Evaluation

The synthesis of (E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one typically involves multi-step organic reactions aimed at constructing the quinolinone scaffold with specific substituents that enhance its biological activity.

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.0Induces apoptosis
Compound BHL-600.3DNA damage and proliferation inhibition
(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-oneMCF-7, HL-60<0.5 (HL-60)Targets apoptotic pathways

Case Studies

  • Case Study 1 : In a study evaluating the anticancer properties of various quinolinone derivatives, (E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one was found to be one of the most potent compounds tested against HL-60 cells, exhibiting an IC50 value significantly lower than standard chemotherapeutic agents .
  • Case Study 2 : Another investigation into the effects of this compound on MCF-7 cells demonstrated a marked increase in apoptosis compared to control groups, suggesting its potential as an effective therapeutic agent in breast cancer treatment .

Comparación Con Compuestos Similares

Structural Features

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one Quinoxalin-6-yl acryloyl, 1-methyl, 4-phenyl C28H20N3O2 430.48 Quinoxaline moiety for enhanced π interactions; E-configuration of acryloyl -
(E)-6-Chloro-3-(3-(5-fluoropyridin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one () 5-fluoropyridin-3-yl acryloyl, 6-chloro, 4-phenyl C23H14ClFN2O2 420.83 Fluoropyridine substituent; chloro group enhances lipophilicity
(E)-6-Chloro-3-(3-(4-fluorophenyl)acryloyl)quinolin-2(1H)-one (133, ) 4-fluorophenyl acryloyl, 6-chloro C18H11ClFNO2 327.05 Fluorophenyl group for electronic modulation; simplified scaffold
4-Hydroxy-1-methyl-3-[E-3-(4-oxo-4H-chromen-3-yl)acryloyl]quinolin-2(1H)-one (3, ) Chromen-4-one acryloyl, 1-methyl, 4-hydroxy C22H15NO4 357.36 Chromenone substituent; hydroxyl group for hydrogen bonding
(E)-6-Chloro-3-(3-(5,6-difluoro-1H-benzo[d]imidazol-2-yl)acryloyl)-4-(4-fluorophenyl)quinolin-2(1H)-one (49, ) 5,6-difluoro-benzoimidazolyl acryloyl, 6-chloro, 4-fluorophenyl C25H14ClF3N3O2 480.07 Dual fluorine substitution; benzoimidazole for heterocyclic diversity

Physicochemical Properties

  • Lipophilicity: The chloro and fluorine substituents in analogs like 49 and 133 increase logP values, enhancing membrane permeability. The target compound’s quinoxaline moiety may balance lipophilicity with aromatic solvation .
  • Solubility : Hydroxyl groups (e.g., in compound 3 ) improve aqueous solubility, whereas the target compound’s lack of polar groups may limit solubility unless formulated with excipients .

Research Findings and Data

NMR and Spectroscopic Data

  • Compound 133 () : 1H NMR (DMSO-d6) showed characteristic peaks for the acryloyl group (δ 7.03, J = 16.3 Hz) and aromatic protons (δ 7.22–7.45), consistent with E-configuration .
  • Compound 3 () : Yielded a 41% yield with HRMS data confirming molecular ion peaks .

Yield and Purity

  • Compound 106b (): Achieved 81% yield via flash chromatography, demonstrating efficient purification for acryloyl-containing quinolinones .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.